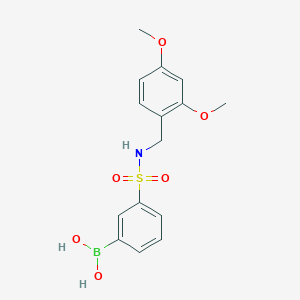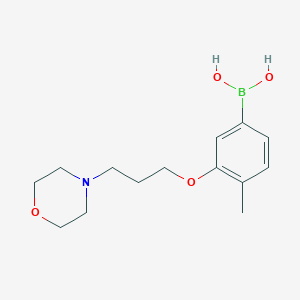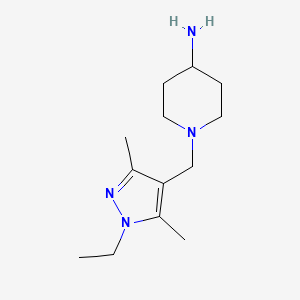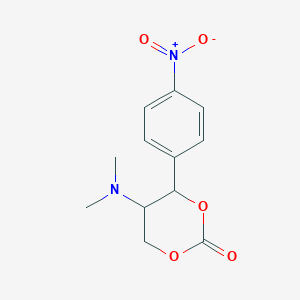
(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H18BNO6S and a molecular weight of 351.2 g/mol123. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” from the web search results.Molecular Structure Analysis
The molecular structure analysis of “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” is not directly available from the search results. However, the molecular structure of a compound is crucial in determining its properties and interactions45.Chemical Reactions Analysis
The specific chemical reactions involving “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not available from the search results. However, it’s important to note that chemical reactions in micro- and nano-droplets can be dramatically accelerated6.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not available from the search results. However, the properties of a chemical element are determined by the number of protons in the nuclei of their atoms7.Safety And Hazards
The safety and hazards associated with “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not specified in the search results. It’s important to note that this compound is intended for research use only and not for human or veterinary use1.
Orientations Futures
The specific future directions for research on “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not available from the search results. However, the discovery of new compounds and the investigation of their properties is a growing field of research8.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
[3-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6S/c1-22-13-7-6-11(15(9-13)23-2)10-17-24(20,21)14-5-3-4-12(8-14)16(18)19/h3-9,17-19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSXJFFAENGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)




![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)
